molecular formula C20H20N4O3 B11303005 N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

Cat. No.: B11303005
M. Wt: 364.4 g/mol
InChI Key: PYERAAKQFSQSGC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide (Compound ID: D579-0124) is a synthetic amide derivative featuring a 1,2,4-triazin-3-one core substituted with a phenyl group at position 5 and a butanamide side chain at position 2. Its molecular formula is C20H20N4O3, with a molecular weight of 364.4 g/mol and a logP value of 3.5763, indicating moderate lipophilicity . Key physicochemical properties include a polar surface area of 66.086 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors. The compound exists as a racemic mixture, introducing stereochemical complexity that may influence its biological activity or synthetic applications .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)butanamide

InChI

InChI=1S/C20H20N4O3/c1-3-18(19(25)22-15-10-7-11-16(12-15)27-2)24-20(26)23-17(13-21-24)14-8-5-4-6-9-14/h4-13,18H,3H2,1-2H3,(H,22,25)

InChI Key

PYERAAKQFSQSGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

Structural Features

  • Functional Groups : The presence of a methoxy group, a triazine ring, and an amide functional group are significant for its biological activity.
  • Molecular Weight : Approximately 342.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Some derivatives have shown the ability to inhibit tyrosine kinases involved in tumor growth.
  • Cytotoxicity : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial activity. A study on similar triazine derivatives revealed:

CompoundActivity TypeEC50 (µM)
Triazine Derivative AAntibacterial5.0
Triazine Derivative BAntifungal8.0

These findings suggest that this compound could be effective against various pathogens.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of triazine derivatives similar to this compound. The results showed:

  • Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer).
  • Findings : The compound exhibited IC50 values in the low nanomolar range against both cell lines.

Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

These results indicate promising antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide

The closest structural analog is N-(3-methoxyphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide (Compound ID: D579-0038), which replaces the butanamide side chain with a shorter acetamide group. This modification reduces the molecular weight to 336.35 g/mol (C18H16N4O3) and lowers the logP to 2.5808 , reflecting decreased lipophilicity. The acetamide analog also exhibits improved aqueous solubility (logSw = -3.0745 vs. -3.7409 in the main compound) and a marginally higher polar surface area (67.755 Ų ) .

Table 1: Comparative Physicochemical Properties
Property Main Compound Acetamide Analog
Molecular Formula C20H20N4O3 C18H16N4O3
Molecular Weight 364.4 336.35
logP 3.5763 2.5808
logSw -3.7409 -3.0745
H-Bond Acceptors 7 7
H-Bond Donors 1 1
Polar Surface Area 66.086 Ų 67.755 Ų
Stereochemistry Racemic Mixture Non-chiral

Impact of Side Chain Length

The butanamide side chain in the main compound introduces two additional methylene groups compared to the acetamide analog. This elongation increases molecular weight by ~28 g/mol and elevates lipophilicity (ΔlogP = ~1.0), likely enhancing membrane permeability but reducing aqueous solubility. Such differences are critical in drug design, where balancing permeability and solubility is essential for bioavailability .

Stereochemical Considerations

The main compound’s racemic mixture contrasts with the acetamide analog’s non-chiral structure. Racemic mixtures often require enantiomeric resolution in drug development to isolate biologically active forms, adding complexity to synthesis and regulatory approval. In contrast, the acetamide analog’s simplicity may streamline production and characterization .

Broader Structural Comparisons

N,O-Bidentate Directing Group Analogs

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share an amide backbone but lack the triazin-yl moiety. Their N,O-bidentate directing groups are tailored for metal-catalyzed C–H functionalization, suggesting divergent applications compared to the triazin-yl-containing main compound .

Complex Triazine Derivatives

describes a triazine derivative with a chloro-substituted benzamide and cycloheptyl group , highlighting structural diversity within this class. While the main compound lacks such substituents, its phenyl and methoxyphenyl groups may confer distinct electronic or steric effects influencing reactivity or target binding .

Implications for Research and Development

  • Synthetic Chemistry: The racemic nature of the main compound necessitates enantioselective synthesis or chiral resolution, whereas the acetamide analog’s non-chirality simplifies scale-up.
  • Functional Group Exploration : Modifying the triazin-yl core or side chain length (e.g., propanamide intermediates) could optimize pharmacokinetic profiles.

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